molecular formula C7H9NO2 B14104168 1-Methyl-1,6-dihydropyridine-2-carboxylic acid

1-Methyl-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B14104168
M. Wt: 139.15 g/mol
InChI Key: DESCXTNYDRKSAL-UHFFFAOYSA-N
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Description

1-Methyl-1,6-dihydropyridine-2-carboxylic acid (CAS: 30062-34-1) is a heterocyclic organic compound featuring a dihydropyridine ring substituted with a methyl group at the N-1 position and a carboxylic acid moiety at the C-2 position. Its molecular formula is C₈H₉NO₃, with a molecular weight of 153.14 g/mol .

Key physicochemical properties include:

  • UV absorbance: λmax ~247–311 nm (similar to other dihydropyridine derivatives) .
  • Tautomerism: Predominantly exists in the keto form (6-oxo tautomer) rather than the enol form, as evidenced by negative FeCl₃ reactivity .
  • Synthesis: Produced via microbial hydroxylation of pyridine-2-carboxylic acid using Alcaligenes faecalis (DSM 6269) .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-methyl-2H-pyridine-6-carboxylic acid

InChI

InChI=1S/C7H9NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10)

InChI Key

DESCXTNYDRKSAL-UHFFFAOYSA-N

Canonical SMILES

CN1CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,6-dihydropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with methyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of 1-Methyl-1,6-dihydropyridine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Scientific Research Applications

1-Methyl-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s ability to block AP-1-mediated luciferase activity suggests its role in anti-inflammatory processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydropyridine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid N1-CH₃, C6=O, C2-COOH C₈H₉NO₃ 153.14 Lab reagent; tautomerism studied
5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid C5-butyl, C6=O, C2-COOH C₁₁H₁₅NO₃ 209.24 Fusaric acid derivative; fungal metabolite
1-Ethyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid N1-CH₂CH₃, C6=O, C2-COOH C₈H₉NO₃ 167.16 Higher lipophilicity vs. methyl analog
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid C5-F, C6=O, C2-COOH C₆H₄FNO₃ 157.10 Enhanced reactivity due to electronegative F
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid N1-OBn, C6=O, C2-COOH C₁₃H₁₁NO₄ 245.23 Zinc-binding group in anthrax inhibitors
1-Hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxylic acid (HTDCA) N1-OH, C6=S, C2-COOH C₆H₅NO₃S 171.17 Potent anthrax lethal factor inhibitor

Functional Group Impact on Bioactivity

  • Thioamide vs. Amide (HTDCA vs. Fusaric Acid Derivatives) :
    HTDCA (C6=S substitution) exhibits superior inhibition of anthrax lethal factor (LF) compared to amide analogs due to enhanced zinc-binding affinity .
  • Alkyl Chain Length (Butyl vs. Methyl) :
    The 5-butyl substituent in fusaric acid derivatives increases hydrophobicity, influencing membrane permeability and antifungal activity .
  • Electron-Withdrawing Groups (Fluoro) :
    Fluorine at C5 enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions .

Tautomeric Stability

  • Keto-Enol Equilibrium: The methyl derivative predominantly adopts the keto form (6-oxo), as confirmed by NMR and FeCl₃ reactivity tests . In contrast, HTDCA’s thioamide group stabilizes the enolic form, critical for its bioactivity .

Biological Activity

1-Methyl-1,6-dihydropyridine-2-carboxylic acid, a member of the dihydropyridine family, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by relevant research findings and case studies.

1-Methyl-1,6-dihydropyridine-2-carboxylic acid is characterized by its unique chemical structure, which contributes to its biological functions. It exhibits a high gastrointestinal absorption rate and moderate polar surface area, influencing its bioavailability and interaction with biological systems. The mechanism of action involves the compound's ability to interact with specific molecular targets, including the inhibition of AP-1-mediated luciferase activity, which is indicative of its anti-inflammatory properties .

Anti-inflammatory Properties

Research indicates that 1-Methyl-1,6-dihydropyridine-2-carboxylic acid possesses significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators in various in vitro models. For instance, studies have demonstrated that this compound can reduce nitrite production in mixed primary glial cultures stimulated by lipopolysaccharides (LPS), highlighting its capacity to modulate inflammatory responses .

Antioxidant Activity

The compound also exhibits notable antioxidant properties. It has been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In comparative studies, it demonstrated a higher antioxidant capacity than standard antioxidants such as ascorbic acid and melatonin . This activity is crucial in preventing cellular damage associated with various diseases.

Anticancer Potential

Emerging studies suggest that 1-Methyl-1,6-dihydropyridine-2-carboxylic acid may have anticancer effects. It has been derived from Cordyceps bassiana, a fungus known for its anti-cancer properties . The compound's ability to inhibit cellular proliferation and induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Anti-inflammatory Effects

In a study published in Biomolecules & Therapeutics, researchers evaluated the anti-inflammatory effects of compounds derived from Cordyceps bassiana, including 1-Methyl-1,6-dihydropyridine-2-carboxylic acid. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls .

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of various dihydropyridine derivatives. 1-Methyl-1,6-dihydropyridine-2-carboxylic acid was shown to possess superior scavenging abilities against both oxygen and nitrogen radicals when tested against established antioxidants .

Research Findings Summary Table

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of AP-1-mediated pathways ,
AntioxidantScavenging of ROS ,
AnticancerInduction of apoptosis in cancer cell lines ,

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